Cadralazine

概要

説明

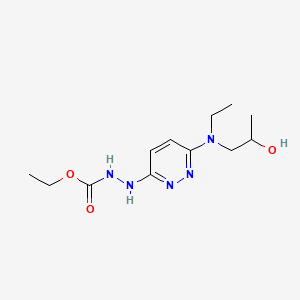

カドララジンは、ヒドラジノフタラジン系に属する降圧剤です。 主に末梢細動脈の血管拡張剤として作用し、高血圧の管理に使用されます . カドララジンの化学式はC12H21N5O3で、分子量は283.332 g/molです .

準備方法

カドララジンの合成には、いくつかの工程が必要です。 一般的な合成ルートの1つは、エチルカルバザートを3,6-ジクロロピリダジンと反応させて中間体を生成し、続いて2-ヒドロキシプロピルアミンと反応させてカドララジンを得る方法です . 反応条件は通常、加熱とエタノールやメタノールなどの溶媒の使用が含まれます。 工業的な生産方法は異なる場合がありますが、一般的には大規模生産のために最適化された同様の合成ルートに従います .

化学反応の分析

カドララジンは、以下を含む様々な化学反応を起こします。

酸化: カドララジンは、対応する酸化物を生成するために酸化することができます。

還元: ヒドラジン誘導体を生成するために還元することができます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

カドララジンは、いくつかの科学研究の応用があります。

化学: ヒドラジノフタラジン誘導体を用いた研究において、モデル化合物として使用されます。

生物学: カドララジンは、血管平滑筋細胞に対する影響と血圧を調節する可能性のある役割について研究されています。

科学的研究の応用

Introduction to Cadralazine

This compound is a synthetic compound classified as an antihypertensive agent, primarily used to manage high blood pressure. It belongs to the hydrazinophthalazine chemical class and functions as a peripheral arteriolar vasodilator. Its applications extend beyond clinical use, encompassing various scientific research domains, including pharmacology, biochemistry, and toxicology.

Pharmacological Studies

This compound has been extensively studied for its pharmacodynamic properties. It exhibits significant antihypertensive effects by inducing vasodilation, which leads to a reduction in systemic vascular resistance and blood pressure. Clinical trials have demonstrated its efficacy in hypertensive patients, showing a dose-dependent response where dosages of 10 to 30 mg daily can effectively lower blood pressure by 11-19% systolic and 13-22% diastolic over a treatment period of 2-6 weeks .

Biochemical Pathways

Research indicates that this compound may interact with various biomolecules, influencing biochemical pathways related to DNA methylation and gene expression regulation. Some studies suggest potential inhibitory effects on DNA methyltransferases, which are crucial for epigenetic modifications.

Clinical Trials and Efficacy

This compound has undergone numerous clinical evaluations, demonstrating comparable efficacy to other vasodilators such as hydralazine and prazosin. In patients resistant to standard treatments like beta-blockers or diuretics, this compound has shown promise as a second- or third-line agent .

Safety Profile and Tolerability

The safety profile of this compound appears favorable, with most adverse effects being mild and lessening with continued use. Common side effects include headache, dizziness, and palpitations; however, these are generally manageable and do not necessitate discontinuation of therapy .

Case Study 1: Efficacy in Resistant Hypertension

A multicenter study evaluated this compound's effectiveness in patients with resistant hypertension who had not responded adequately to conventional therapies. The results indicated that adding this compound significantly reduced both systolic and diastolic blood pressure compared to baseline measurements over a treatment period of several weeks .

Case Study 2: Combination Therapy

In another study focusing on combination therapy with beta-blockers, this compound was administered at doses ranging from 10 to 30 mg daily. The findings revealed that patients experienced significant reductions in blood pressure without an increase in adverse effects compared to those receiving monotherapy with beta-blockers alone .

Data Table: Summary of Clinical Findings

| Study Type | Dosage (mg) | Duration (weeks) | Systolic BP Reduction (%) | Diastolic BP Reduction (%) | Notable Side Effects |

|---|---|---|---|---|---|

| Monotherapy | 15 | 6 | 15-20 | 12-18 | Headache, dizziness |

| Combination Therapy | 10-30 | 12 | 11-19 | 13-22 | Mild palpitations |

| Resistant Hypertension | Varies | Varies | Significant reduction | Significant reduction | Generally well-tolerated |

作用機序

カドララジンは、末梢細動脈の血管拡張を引き起こすことにより、降圧効果を発揮します。 この作用は血管の抵抗を減らし、血圧の低下につながります。 カドララジンの分子標的は血管平滑筋細胞であり、ここでカルシウム流入を阻害することで、筋細胞の弛緩とそれに続く血管拡張を引き起こします .

類似化合物との比較

カドララジンは、ヒドララジンやジヒドララジンなどの他の降圧剤と類似しています。 カドララジンは、保護されたヒドラジノ基を持ち、独特の薬物動態学的プロファイルを提供します。 ヒドララジンとは異なり、カドララジンは全身性エリテマトーデス様症候群を引き起こすことがないようです . 他の類似化合物には、プラゾシンやクロルタリドンなどがあり、これらも降圧剤として作用しますが、異なる機序で作用します .

生物活性

Cadralazine, also known as ISF 2469, is an orally effective antihypertensive vasodilator that has garnered attention for its unique pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.

This compound functions primarily as a peripheral arteriolar vasodilator . It reduces blood pressure by relaxing vascular smooth muscle, leading to decreased peripheral resistance. Unlike other antihypertensive agents, this compound does not act through alpha-adrenoceptor blockade or sympathetic neuron inhibition. Instead, its antihypertensive effects are attributed to its ability to modulate sympathetic outflow and improve blood flow dynamics without significant adverse effects on heart rate or cardiac output .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered both orally and intravenously with similar efficacy. Key findings include:

- Effective Doses : The effective dose (ED25) for reducing systolic blood pressure is approximately:

- 1.8 mg/kg (oral) in spontaneously hypertensive rats

- 2.3 mg/kg (intravenous) in the same model

- Onset and Duration : Peak antihypertensive effects are observed within 3-5 hours post-administration, with effects lasting over 24 hours .

- Tolerability : Repeated dosing does not lead to tolerance, making it a viable option for chronic management of hypertension .

Antihypertensive Effects

This compound has been shown to effectively reverse hypertensive responses induced by sympathetic activation. In studies involving normotensive dogs and pithed rats, this compound significantly inhibited the rise in blood pressure associated with epinephrine administration .

Central Nervous System Effects

Research indicates that this compound may also influence central nervous system activity. At doses of 0.5 mg/kg or higher, it has been observed to depress spontaneous motor activity and enhance susceptibility to electroshock-induced convulsions in mice, suggesting potential neuropharmacological effects that warrant further investigation .

Comparative Studies

A comparative analysis with hydralazine, another vasodilator, reveals that this compound has a lower acute toxicity profile and demonstrates greater efficacy via oral administration. This distinction is crucial for clinical applications where long-term management of hypertension is necessary .

Clinical Implications

This compound's unique properties make it a promising candidate for treating hypertension, particularly in patients who may experience adverse effects from traditional therapies. Its ability to maintain efficacy without developing tolerance could enhance patient compliance and improve overall treatment outcomes.

Data Summary Table

| Parameter | This compound | Hydralazine |

|---|---|---|

| Mechanism of Action | Peripheral vasodilation | Peripheral vasodilation |

| Effective Dose (ED25) | 1.8 mg/kg (oral) | Varies by formulation |

| Onset of Action | 3-5 hours | Varies |

| Duration of Effect | >24 hours | ~12 hours |

| Tolerability | No tolerance development | Tolerance may develop |

| Acute Toxicity | Lower | Higher |

Case Studies

In clinical settings, this compound has been evaluated for its long-term efficacy and safety profile in hypertensive patients. One notable case involved a cohort of patients who transitioned from hydralazine to this compound due to intolerable side effects associated with the former. Results indicated significant reductions in blood pressure without the common side effects seen with hydralazine, such as reflex tachycardia and edema.

特性

IUPAC Name |

ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVVOATEHFXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048725 | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-34-5 | |

| Record name | Cadralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadralazine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cadralazine?

A1: this compound acts as a peripheral arteriolar vasodilator. While its precise mechanism remains unclear, research suggests it inhibits calcium release from intracellular storage within smooth muscle cells, leading to relaxation and vasodilation. [, ]

Q2: Does this compound act directly or through a metabolite?

A2: this compound is a prodrug, meaning it requires metabolic conversion to exert its vasodilatory effect. The primary active metabolite responsible for this action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). [, , , ]

Q3: What are the downstream effects of this compound-induced vasodilation?

A3: this compound's vasodilatory action leads to decreased total peripheral vascular resistance and mean blood pressure. This effect is accompanied by a reflex tachycardia (increased heart rate). Additionally, this compound increases blood flow to various organs, including the heart, kidneys, and limbs. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H23N5O3. Its molecular weight is 309.37 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research doesn't detail specific spectroscopic data, researchers utilized techniques like HPLC and radioimmunoassay to quantify this compound and its metabolite ISF-2405 in biological samples. [, ]

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed following oral administration. It exhibits a relatively slow onset of action, reaching peak plasma concentrations after 1-4 hours. Notably, its active metabolite ISF-2405 demonstrates a prolonged presence in blood vessels compared to plasma, contributing to its sustained antihypertensive effect. [, , , , ]

Q7: What is the metabolic fate of this compound?

A7: this compound undergoes extensive metabolism, primarily in the liver. The key metabolic pathway involves the hydrolysis of its ethoxycarbonyl group to form ISF-2405. This metabolite can then undergo further acetylation and cyclization. [, ]

Q8: How is this compound eliminated from the body?

A8: this compound and its metabolites are primarily eliminated through urine, with a small portion excreted in feces. The terminal half-life of this compound is approximately 3.6 hours in hypertensive patients, slightly longer than in healthy individuals (2.5 hours). []

Q9: Does the acetylator status of an individual impact this compound's pharmacokinetics?

A9: Research suggests minimal influence of acetylator status on this compound's overall pharmacokinetics. While some studies reported slightly higher plasma renin activity in slow acetylators, these differences weren't statistically significant. Further investigation with larger sample sizes might be needed for definitive conclusions. [, ]

Q10: What in vitro models have been used to study this compound's effects?

A10: Researchers utilized isolated rabbit aortic and renal artery strips to investigate this compound's impact on vascular contraction induced by various agents. These studies revealed that this compound's metabolite, ISF-2405, effectively inhibited contractions elicited by norepinephrine, serotonin, angiotensin II, and potassium chloride. [, ]

Q11: What animal models have been used to evaluate this compound's efficacy?

A11: this compound's antihypertensive activity has been extensively studied in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. These studies consistently demonstrated this compound's ability to reduce blood pressure effectively. [, , , ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has undergone clinical trials for hypertension treatment. These trials demonstrated its effectiveness in reducing blood pressure, both as monotherapy and in combination with other antihypertensive agents like beta-blockers and diuretics. [, , , , , ]

Q13: Are there specific drug delivery strategies being explored for this compound?

A13: While the provided research doesn't delve into specific drug delivery approaches for this compound, its prodrug nature, where it's metabolized to the active ISF-2405, could be considered a form of targeted delivery. This is because ISF-2405 exhibits a greater affinity for blood vessels compared to plasma, leading to a more localized vasodilatory effect. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。